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molecular formula C8H9BrO3 B2399925 3-Bromo-2,6-dimethoxyphenol CAS No. 18111-34-7

3-Bromo-2,6-dimethoxyphenol

Cat. No. B2399925
M. Wt: 233.061
InChI Key: XXFKACCLBKXQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051290B2

Procedure details

To a stirring solution of 2,6-dimethoxy-phenol (2 g, 12.98 mmol) in CCl4 (70 mL) at −10° C. was added bromine (2.07 g, 12.98 mmol) and stirred for 2 h. The reaction mixture was diluted with CCl4, washed with water and the combined CCl4 layers were washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-Bromo-2,6-dimethoxy-phenol as a solid (2 g, 66%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[OH:11].[Br:12]Br>C(Cl)(Cl)(Cl)Cl>[Br:12][C:8]1[C:3]([O:2][CH3:1])=[C:4]([OH:11])[C:5]([O:9][CH3:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)O
Name
Quantity
2.07 g
Type
reactant
Smiles
BrBr
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
the combined CCl4 layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)OC)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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